

In-depth Technical Guide: Diiodo(1,5-cyclooctadiene)platinum(II)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Diiodo(1,5-cyclooctadiene)platinum(II)
Cat. No.:	B083891

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Diiodo(1,5-cyclooctadiene)platinum(II), often abbreviated as $\text{Pt}(\text{cod})\text{I}_2$, is an organometallic compound that serves as a precursor in the synthesis of various platinum complexes. While its dichloro analogue, Dichloro(1,5-cyclooctadiene)platinum(II) ($\text{Pt}(\text{cod})\text{Cl}_2$), is extensively studied and commercially available, detailed crystallographic data for the diiodo derivative is not as readily available in the surveyed literature. This guide provides a comprehensive overview of the available information on **Diiodo(1,5-cyclooctadiene)platinum(II)**, including its synthesis and, for comparative purposes, the detailed crystal structure of its well-characterized dichloro analogue.

Synthesis of Diiodo(1,5-cyclooctadiene)platinum(II)

A reliable method for the synthesis of **Diiodo(1,5-cyclooctadiene)platinum(II)** involves the reaction of potassium tetrachloroplatinate(II) with 1,5-cyclooctadiene in the presence of potassium iodide.

Experimental Protocol: Synthesis

The following protocol is adapted from established synthetic procedures for related platinum-diene complexes.

Materials:

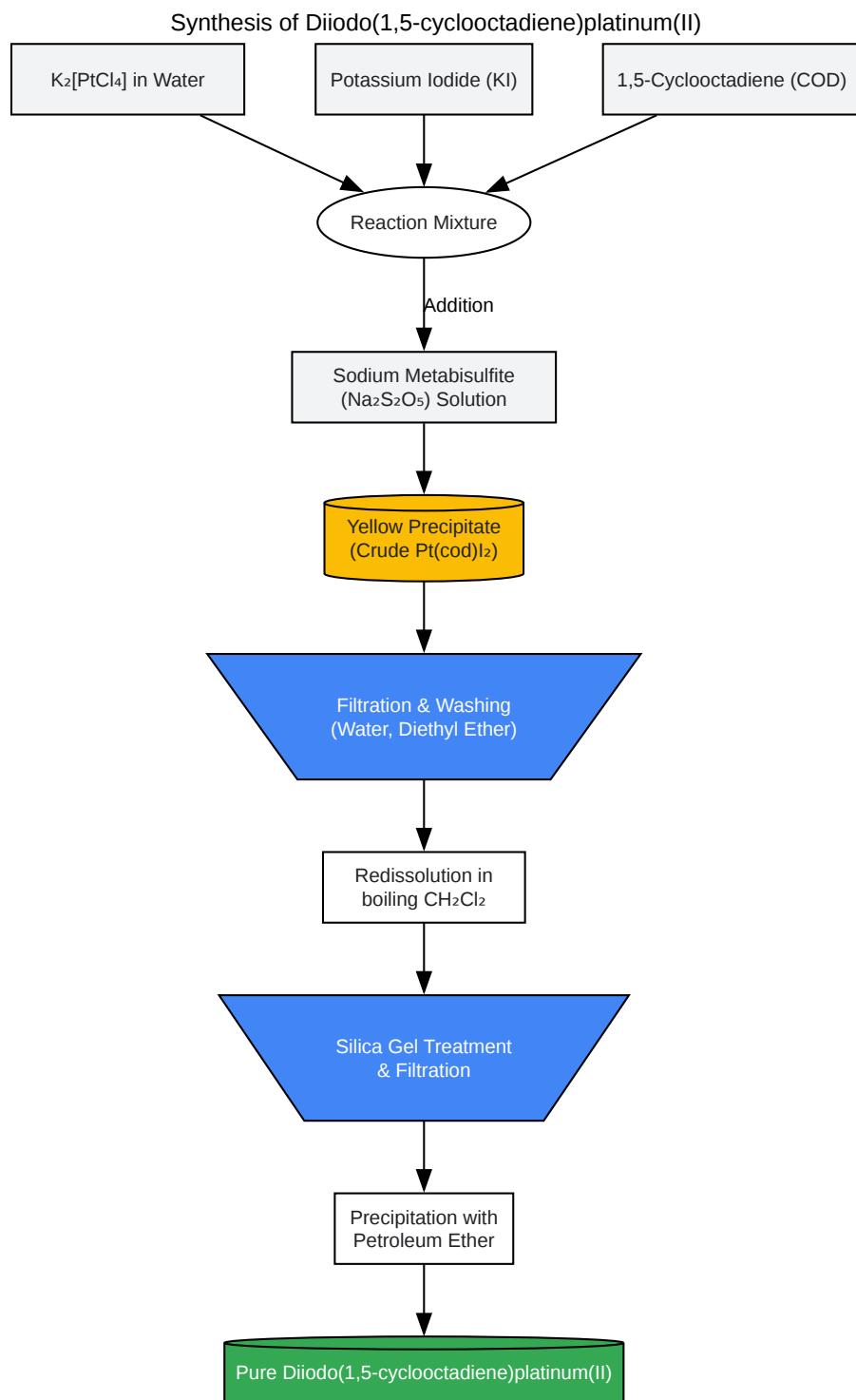
- Potassium tetrachloroplatinate(II) ($K_2[PtCl_4]$)
- 1,5-Cyclooctadiene (COD)
- Potassium iodide (KI)
- Sodium metabisulfite ($Na_2S_2O_5$)
- Deionized water
- Methylene chloride (CH_2Cl_2)
- Petroleum ether
- Silica gel (chromatography grade)

Procedure:

- A suspension of hydrated chloroplatinic acid is reacted with sodium bromide in glacial acetic acid. For the diiodo analog, a similar procedure starting with a platinum(IV) or platinum(II) chloride salt is followed by the addition of potassium iodide.
- To a solution of potassium tetrachloroplatinate(II) in water, an excess of potassium iodide is added.
- 1,5-cyclooctadiene is then added to the solution, and the mixture is stirred.
- A solution of sodium metabisulfite in water is added to the suspension until the solution becomes colorless, indicating the reduction of any platinum(IV) species and the formation of the platinum(II) complex.
- The resulting yellow precipitate of **Diiodo(1,5-cyclooctadiene)platinum(II)** is collected by filtration.
- The crude product is washed with water and diethyl ether.

- For purification, the product is redissolved in boiling methylene chloride.
- Chromatographic grade silica gel is added to the solution, which is then filtered.
- The filtrate is concentrated by evaporation, and the pure product is precipitated by the addition of petroleum ether.
- The purified yellow crystals are collected by filtration, washed with petroleum ether, and dried.

Synthesis Workflow Diagram

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Caption: Workflow for the synthesis of **Diiodo(1,5-cyclooctadiene)platinum(II)**.

Crystal Structure Analysis

As of the latest literature survey, a detailed single-crystal X-ray diffraction study providing atomic coordinates, bond lengths, and angles for **Diiodo(1,5-cyclooctadiene)platinum(II)** is not readily available. However, the crystal structure of the analogous and widely used compound, Dichloro(1,5-cyclooctadiene)platinum(II), has been determined and provides a valuable reference for understanding the coordination geometry and structural parameters.

Comparative Crystal Structure Data: Dichloro(1,5-cyclooctadiene)platinum(II)

The crystal structure of Dichloro(1,5-cyclooctadiene)platinum(II) reveals a square planar coordination geometry around the platinum(II) center. The two chlorine atoms and the midpoints of the two double bonds of the cyclooctadiene ligand occupy the four coordination sites.

Table 1: Crystallographic Data for Dichloro(1,5-cyclooctadiene)platinum(II)

Parameter	Value
Crystal System	Monoclinic
Space Group	P2 ₁ /n
a (Å)	7.846(5)
b (Å)	9.668(6)
c (Å)	11.530(7)
β (°)	98.31(1)
Volume (Å ³)	865.4
Z	4

Table 2: Selected Bond Lengths and Angles for Dichloro(1,5-cyclooctadiene)platinum(II)

Bond	Length (Å)	Angle	Degree (°)
Pt-Cl1	2.324(2)	Cl1-Pt-Cl2	90.53(8)
Pt-Cl2	2.319(2)	M1-Pt-M2	87.2
Pt-M1	2.018	M1-Pt-Cl1	90.9
Pt-M2	2.022	M2-Pt-Cl2	91.4

*M1 and M2 represent the midpoints of the C=C double bonds of the cyclooctadiene ligand.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following outlines a general procedure for the determination of a crystal structure, which would be applicable to **Diiodo(1,5-cyclooctadiene)platinum(II)**.

- **Crystal Growth:** Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or by vapor diffusion.
- **Data Collection:** A suitable crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The diffractometer is equipped with a radiation source (e.g., Mo K α , $\lambda = 0.71073$ Å) and a detector (e.g., CCD or CMOS). The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.
- **Data Reduction:** The collected diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects, and absorption.
- **Structure Solution and Refinement:** The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the heavy atoms (platinum and iodine). The remaining non-hydrogen atoms are located from difference Fourier maps. The structure is then refined by full-matrix least-squares methods, minimizing the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Conclusion

Diiodo(1,5-cyclooctadiene)platinum(II) is a valuable precursor in platinum chemistry. While a detailed crystal structure analysis is not currently available in the public domain, its synthesis is well-established. The crystallographic data of its dichloro analogue provides a strong basis for understanding its molecular geometry, which is expected to be a distorted square planar environment around the platinum(II) center. Further research involving the single-crystal X-ray diffraction of **Diiodo(1,5-cyclooctadiene)platinum(II)** would be beneficial to the scientific community to provide a more complete understanding of its structural characteristics.

- To cite this document: BenchChem. [In-depth Technical Guide: Diiodo(1,5-cyclooctadiene)platinum(II)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b083891#crystal-structure-of-diiodo-1-5-cyclooctadiene-platinum-ii\]](https://www.benchchem.com/product/b083891#crystal-structure-of-diiodo-1-5-cyclooctadiene-platinum-ii)

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com